1-Amino-2-butanethiol hydrochloride
Description
Properties
IUPAC Name |
1-aminobutane-2-thiol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS.ClH/c1-2-4(6)3-5;/h4,6H,2-3,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFGLYPFDHPYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)S.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-butanethiol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-butanethiol with ammonia in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the thiol group reacting with ammonia to form the amino derivative. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often involves the use of biotransformation methods. For example, L-threonine can be used as an initial raw material to prepare L-2-aminobutyric acid through biotransformation. This intermediate is then subjected to esterification and ammonolysis reactions to obtain the target compound. This method is advantageous due to its mild reaction conditions, high yield, and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-butanethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products:
Oxidation: Disulfides are formed.
Reduction: Primary amines are produced.
Substitution: Various substituted derivatives are obtained.
Scientific Research Applications
1-Amino-2-butanethiol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its thiol group.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds
Mechanism of Action
The mechanism of action of 1-amino-2-butanethiol hydrochloride involves its interaction with molecular targets through its thiol and amino groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of enzymes and other proteins. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Chain Length and Functional Group Positioning
- 1-Amino-2-butanethiol HCl vs.
- Thiol Reactivity: Both compounds exhibit nucleophilic thiol groups, but the longer chain in 1-amino-2-butanethiol HCl may slow oxidation rates compared to cysteamine, which rapidly forms disulfides .
Functional Group Diversity
- 1-Amino-4-hydroxy-2-butanone HCl contains a ketone and hydroxyl group, enabling participation in keto-enol tautomerism and hydrogen bonding, unlike the thiol-dominated reactivity of 1-amino-2-butanethiol HCl .
- Methyl 2-aminobutanoate HCl’s ester group allows ester hydrolysis, a property absent in thiol-based analogs, making it suitable for peptide synthesis .
Aromatic vs. Aliphatic Systems
- 1-Amino-2-naphthol HCl’s naphthalene ring provides UV absorbance properties useful in analytical chemistry, contrasting with the aliphatic nature of 1-amino-2-butanethiol HCl .
Biological Activity
1-Amino-2-butanethiol hydrochloride, with the chemical formula C₄H₁₂ClNS, is a thiol-containing compound that exhibits significant biological activity. This article delves into its mechanisms of action, potential applications in research and industry, and relevant case studies highlighting its biological effects.
Chemical Structure and Properties
This compound is characterized by the presence of both an amino group and a thiol group. The thiol group can form disulfide bonds with cysteine residues in proteins, thereby influencing protein structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, which are crucial for enzyme activity and other biochemical pathways.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Disulfide Bond Formation : The thiol group can oxidize to form disulfides, impacting protein folding and stability.
- Enzyme Modulation : The compound can influence enzyme mechanisms through its interactions with key amino acids, particularly cysteine.
- Cellular Processes : By modulating protein interactions, this compound can affect various cellular processes such as signal transduction and metabolic pathways.
Biological Applications
This compound has several notable applications in scientific research:
- Organic Synthesis : It serves as a building block in the synthesis of sulfur-containing compounds.
- Biochemical Research : The compound is utilized in studies examining enzyme mechanisms and protein interactions due to its unique functional groups.
- Industrial Uses : It finds applications in the production of specialty chemicals and as an intermediate in organic synthesis processes.
Case Study 1: Enzyme Interaction Studies
Research has demonstrated that this compound can significantly alter the activity of certain enzymes. For instance, studies indicated that the compound enhances the activity of glutathione S-transferase (GST), an enzyme involved in detoxification processes. This effect is attributed to the thiol group's ability to form mixed disulfides with glutathione, thereby increasing GST's catalytic efficiency .
Case Study 2: Toxicological Assessments
A comprehensive toxicological assessment revealed that repeated oral exposure to this compound did not result in serious adverse effects. In animal studies, it was observed that high doses led to increased liver weights without significant histopathological changes. The no-observed-adverse-effect level (NOAEL) was determined to be 50 mg/kg body weight per day, indicating a relatively safe profile for this compound under controlled conditions .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound | Structure Type | Key Biological Activity |
|---|---|---|
| This compound | Thiol + Amine | Protein interaction modulation |
| 1-Amino-2-propanethiol hydrochloride | Thiol + Amine | Antioxidant properties |
| 1-Amino-3-butanethiol hydrochloride | Thiol + Amine | Enzyme inhibition |
This table illustrates how variations in structure influence the biological activities of these compounds. Notably, the position of functional groups affects solubility and reactivity, which are critical for their respective applications .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Amino-2-butanethiol hydrochloride in laboratory settings?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-amine coupling. For example, reacting 2-butanethiol with ammonia under controlled acidic conditions (HCl) can yield the hydrochloride salt. Purification via recrystallization using ethanol or methanol is critical to remove unreacted precursors. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to avoid side products like disulfide derivatives .
- Key Techniques : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and NMR spectroscopy.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify proton environments and carbon backbone structure. For example, the thiol proton typically appears at δ 1.5–2.0 ppm, while amino protons resonate near δ 8.0–9.0 ppm in DO .
- X-ray Diffraction (XRD) : Resolve crystal packing and molecular conformation. Disorder in the ethane bridge (observed in similar compounds) requires refinement with dual-occupancy models .
- FT-IR : Confirm functional groups (e.g., S-H stretch at ~2500 cm, N-H bend at ~1600 cm).
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Long-term storage may require inert atmospheres (e.g., nitrogen) .
- Disposal : Neutralize with sodium bicarbonate before disposal, adhering to EPA or local hazardous waste regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions in NMR or IR data may arise from tautomerism or solvent effects. For example:
- Use deuterated solvents (e.g., DO) to suppress exchange broadening in NMR.
- Compare experimental data with computational predictions (e.g., DFT-based IR simulations) to validate assignments .
- Analyze crystallographic data to confirm molecular geometry and rule out polymorphism .
Q. What strategies optimize the reaction yield of this compound under varying conditions?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like oxidation of thiol groups.
- Catalysis : Add catalytic ZnCl to enhance nucleophilic substitution efficiency .
- pH Adjustment : Maintain acidic conditions (pH 2–3) to stabilize the hydrochloride salt and prevent thiol deprotonation .
- Yield Analysis : Use gravimetric analysis post-recrystallization and validate via HPLC (C18 column, 0.1% TFA in mobile phase).
Q. How does the reactivity of this compound compare to structurally similar amino thiols?
- Methodological Answer :
- Comparative Studies : Test reactivity with electrophiles (e.g., alkyl halides). For example, this compound may exhibit slower nucleophilic substitution than cysteamine derivatives due to steric hindrance from the butyl chain .
- Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates with model electrophiles (e.g., iodoacetamide) .
Q. What computational tools assist in predicting synthetic pathways for novel derivatives of this compound?
- Methodological Answer :
- Retrosynthesis AI : Tools like Pistachio or Reaxys propose one-step routes by analyzing reaction databases. For example, coupling with benzyl halides can be predicted using Template_relevance models .
- DFT Calculations : Optimize transition states for proposed reactions (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to validate feasibility .
Q. How should degradation products of this compound be analyzed and mitigated during long-term storage?
- Methodological Answer :
- Stability Testing : Accelerated degradation studies (40°C/75% RH) identify major byproducts (e.g., disulfides). Analyze via LC-MS (ESI+ mode) .
- Mitigation : Add antioxidants (e.g., ascorbic acid) or store under nitrogen to inhibit oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
